3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde
CAS No.: 1353580-69-4
Cat. No.: VC15793023
Molecular Formula: C13H16BNO5
Molecular Weight: 277.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1353580-69-4 |
|---|---|
| Molecular Formula | C13H16BNO5 |
| Molecular Weight | 277.08 g/mol |
| IUPAC Name | 3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde |
| Standard InChI | InChI=1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)7-11(10)15(17)18/h5-8H,1-4H3 |
| Standard InChI Key | UIIOACFMMXYSFS-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C=O)[N+](=O)[O-] |
Introduction
Synthesis and Applications
Boronic acid derivatives are often synthesized through reactions involving boronic acids and pinacol. These compounds are crucial in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds. The presence of a nitro group can influence the reactivity and electronic properties of the molecule, while the aldehyde group offers opportunities for further functionalization.
Synthesis Steps
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Preparation of Boronic Acid: The synthesis typically starts with the preparation of a boronic acid from an aryl halide.
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Pinacol Ester Formation: The boronic acid is then converted into its pinacol ester.
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Nitration and Aldehyde Introduction: The nitro and aldehyde groups are introduced through separate reactions, often involving nitration and formylation steps.
Research Findings and Applications
While specific research findings on 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzaldehyde are not available, boronic acid derivatives are extensively studied for their roles in drug discovery, materials science, and organic synthesis. Their ability to participate in cross-coupling reactions makes them valuable intermediates in the synthesis of complex molecules.
Applications Table
| Application | Description |
|---|---|
| Drug Discovery | Used in the synthesis of pharmaceutical compounds. |
| Materials Science | Employed in the development of new materials with specific properties. |
| Organic Synthesis | Key intermediates in forming carbon-carbon bonds via Suzuki-Miyaura reactions. |
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